

Application Note & Synthesis Protocol: 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane

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Compound of Interest

Compound Name: 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane

Cat. No.: B127599

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Abstract

This document provides a comprehensive guide for the laboratory synthesis of **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane**, a compound utilized as an additive flame retardant. The protocol is based on the electrophilic addition of elemental bromine to 4-vinylcyclohexene. This guide details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines methods for product characterization, and emphasizes critical safety and waste disposal protocols. It is intended for researchers and professionals in chemical synthesis and materials science.

Introduction and Scientific Context

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, often referred to as TBECH, is a brominated flame retardant (BFR) added to materials like polystyrene and polyurethane foams to inhibit or delay combustion.^{[1][2]} The synthesis is a classic example of electrophilic addition, where both the endocyclic and exocyclic double bonds of the starting material, 4-vinylcyclohexene, react with elemental bromine (Br_2).^[2]

The reaction proceeds readily under mild conditions but requires careful control due to its exothermic nature and the hazardous properties of the reagents. The structure of 4-vinylcyclohexene contains multiple chiral centers, and the addition of bromine creates additional stereocenters. Consequently, the synthesis yields a mixture of diastereomers. A technical mixture of TBECH primarily consists of two diastereomers, α -TBECH and β -TBECH,

in roughly equal proportions.[1][2] This application note provides a robust and reproducible protocol for synthesizing this diastereomeric mixture.

Reaction Mechanism: Electrophilic Addition

The formation of TBECH occurs via a two-fold electrophilic addition of bromine across the two C=C double bonds of 4-vinylcyclohexene. The mechanism for each addition is identical and proceeds through a key intermediate, the cyclic bromonium ion, which dictates the stereochemical outcome of the reaction.

Causality of the Mechanism:

- **Polarization of Bromine:** As a non-polar bromine molecule approaches the electron-rich π -bond of an alkene, the π -cloud repels the electrons in the Br-Br bond, inducing a temporary dipole (δ^+ Br—Br δ^-). [3][4][5] The polarized bromine molecule now acts as an electrophile.
- **Nucleophilic Attack and Bromonium Ion Formation:** The alkene's π -bond attacks the slightly positive bromine atom. Simultaneously, the Br-Br bond breaks heterolytically, and a lone pair on the attacking bromine atom forms a bond with the other carbon of the original double bond. This results in a three-membered ring called a cyclic bromonium ion and a free bromide ion (Br^-). [3][5][6] This intermediate prevents the formation of a simple carbocation and subsequent rearrangements.
- **Stereospecific Attack:** The newly formed bromide ion (Br^-) acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ring (a backside attack). [3][5][6]
- **Anti-Addition Product:** This backside attack forces the two bromine atoms to be on opposite faces of the original double bond, a stereochemical outcome known as anti-addition. This process occurs at both the cyclohexene ring and the vinyl group to yield the final tetrabrominated product.

Caption: Mechanism of bromine addition to an alkene.

Detailed Experimental Protocol

This protocol details the synthesis of **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane** from 4-vinylcyclohexene. All operations involving bromine must be performed in a certified chemical fume hood.

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	CAS No.	Key Hazards
4-Vinylcyclohexene	C ₈ H ₁₂	108.18	100-40-3	Flammable, Possible Carcinogen[7]
Bromine	Br ₂	159.81	7726-95-6	Highly Toxic, Corrosive, Oxidizer[8][9]
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	75-09-2	Volatile, Suspected Carcinogen
Sodium Thiosulfate	Na ₂ S ₂ O ₃	158.11	7772-98-7	Low Hazard
Sodium Bicarbonate	NaHCO ₃	84.01	144-55-8	Low Hazard
Anhydrous MgSO ₄	MgSO ₄	120.37	7487-88-9	Low Hazard

Equipment

- Three-neck round-bottom flask (250 mL)
- Dropping/addition funnel (100 mL)
- Magnetic stirrer and stir bar
- Thermometer
- Ice-water bath

- Separatory funnel (500 mL)
- Rotary evaporator
- Standard laboratory glassware (beakers, flasks, graduated cylinders)

Quantitative Data

Reagent	Moles	Mass (g)	Volume (mL)	Notes
4-Vinylcyclohexene	0.05 mol	5.41 g	6.5 mL	Limiting Reagent
Bromine	0.105 mol	16.8 g	5.4 mL	5% molar excess
Dichloromethane	-	-	100 mL	50 mL for alkene, 50 mL for bromine

Step-by-Step Synthesis Procedure

- Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a 100 mL dropping funnel. Place the entire apparatus in an ice-water bath on a magnetic stir plate.
- Reagent Preparation:
 - In the reaction flask, dissolve 4-vinylcyclohexene (5.41 g, 0.05 mol) in 50 mL of dichloromethane (DCM).
 - CAUTION: In a fume hood, carefully measure bromine (16.8 g, 0.105 mol) and dissolve it in 50 mL of DCM in a separate flask. Transfer this bromine solution to the dropping funnel.
- Bromine Addition:
 - Begin stirring the 4-vinylcyclohexene solution and allow it to cool to 0-5 °C.
 - Add the bromine solution dropwise from the addition funnel over a period of 60-90 minutes. The rate of addition must be controlled to maintain the reaction temperature

below 10 °C.[10]

- During the addition, the characteristic red-brown color of bromine should dissipate as it is consumed.[3][5]
- Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. A faint orange-brown color from the excess bromine may persist.
- Workup and Quenching:
 - Slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate to the flask to quench any unreacted bromine. The color of the mixture should turn colorless.
 - Transfer the entire mixture to a 500 mL separatory funnel.
 - Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine.
- Drying and Solvent Removal:
 - Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
 - Filter the mixture to remove the drying agent.
 - Remove the dichloromethane solvent using a rotary evaporator. The final product will be a white to pale-yellow solid or a viscous oil, representing the diastereomeric mixture of TBECH.[11]

Caption: Experimental workflow for TBECH synthesis.

Product Characterization

Verifying the structure of the synthesized product is crucial. A combination of spectroscopic techniques should be employed.

- **^1H NMR Spectroscopy:** The proton NMR spectrum will be complex due to the presence of multiple diastereomers.^[1] Expect to see a series of overlapping multiplets in the 1.5-3.0 ppm range for the cyclohexyl protons and in the 3.8-5.0 ppm range for the methine (CH-Br) and methylene (CH₂-Br) protons adjacent to bromine atoms.
- **^{13}C NMR Spectroscopy:** The carbon spectrum will also show multiple peaks for each carbon environment due to the diastereomeric mixture. Key signals will be the C-Br carbons, typically found in the 40-70 ppm range.
- **Mass Spectrometry (MS):** Mass spectrometry is an excellent tool for confirmation. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing four bromine atoms (due to the ~1:1 natural abundance of ^{79}Br and ^{81}Br isotopes), providing definitive evidence of successful tetrabromination.^{[12][13]}
- **Infrared (IR) Spectroscopy:** The IR spectrum should confirm the absence of the C=C stretching vibration (typically around 1650 cm⁻¹) from the starting material and the presence of C-Br stretching bands (typically in the 500-700 cm⁻¹ region).^[12]

Critical Safety Precautions and Waste Management

Strict adherence to safety protocols is mandatory for this synthesis.

Reagent Hazards and Handling

- **Bromine (Br₂):** Bromine is extremely toxic, corrosive, and volatile.^[8] It can cause severe chemical burns upon skin contact and life-threatening respiratory damage if inhaled.^{[8][9]} All handling of liquid bromine must be conducted within a certified chemical fume hood.^{[14][15]} Wear heavy-duty chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat.^{[14][15]}
- **4-Vinylcyclohexene:** This compound is flammable and is classified by IARC as a Group 2B carcinogen ("possibly carcinogenic to humans").^{[7][16]} Avoid inhalation and skin contact.
- **Dichloromethane (DCM):** A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

Emergency Procedures

- Bromine Spill: Have a container of sodium thiosulfate solution (1 M) readily available to neutralize any spills.[\[9\]](#)[\[14\]](#) For larger spills, evacuate the area and follow institutional emergency procedures.
- Personal Exposure:
 - Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[\[15\]](#)[\[17\]](#)
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[\[15\]](#)
 - Inhalation: Move to fresh air immediately. Seek immediate medical attention.[\[17\]](#)

Waste Disposal

- Halogenated Waste: All liquid and solid waste containing bromine, dichloromethane, or the brominated product must be collected in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste.[\[18\]](#)[\[19\]](#)
- Incompatible Materials: Do not mix brominated waste with incompatible materials such as alkali metals, strong reducing agents, or powdered metals.[\[18\]](#)[\[19\]](#)
- Disposal: Dispose of all chemical waste in accordance with local, state, and federal environmental regulations.[\[20\]](#)[\[21\]](#) Do not pour any chemical waste down the drain.

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